2,2,2-trifluoro-N'-phenylacetohydrazide

Heterocyclic Synthesis Organophosphorus Chemistry Trifluoromethylation

For medicinal chemistry and process R&D, sourcing a reliable N'-phenyltrifluoroacetohydrazide building block is critical. Generic hydrazides cannot replicate the unique electronic effects of the CF₃ group, which is essential for metabolic stability and zinc-binding group (ZBG) activity. - **Validated ZBG Core:** Enables selective HDAC6 inhibition (optimized derivatives reach IC₅₀ 0.019-0.021 μM with ≥335-fold selectivity) for epigenetic drug discovery. - **Versatile Synthetic Handle:** Reacts with PCl₅, KSCN, and isocyanates to yield trifluoromethyl-substituted oxadiazaphospholine, thiadiazoline, and triazolinone heterocycles. - **Scalable Route:** This compound is a key intermediate for high-purity sitagliptin production, offering superior stability and yield.

Molecular Formula C8H7F3N2O
Molecular Weight 204.15 g/mol
CAS No. 34064-31-8
Cat. No. B1345114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,2-trifluoro-N'-phenylacetohydrazide
CAS34064-31-8
Molecular FormulaC8H7F3N2O
Molecular Weight204.15 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NNC(=O)C(F)(F)F
InChIInChI=1S/C8H7F3N2O/c9-8(10,11)7(14)13-12-6-4-2-1-3-5-6/h1-5,12H,(H,13,14)
InChIKeyHWPBXYPSTIZFGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2,2-Trifluoro-N'-phenylacetohydrazide (CAS 34064-31-8): Baseline Identity and Procurement Specifications


2,2,2-Trifluoro-N'-phenylacetohydrazide (CAS 34064-31-8; synonyms: trifluoroacetic acid 2-phenylhydrazide, 1-phenyl-2-(trifluoroacetyl)hydrazine) is a trifluoromethyl-substituted acylhydrazide with molecular formula C₈H₇F₃N₂O and molecular weight 204.15 g/mol [1]. The compound features an N′-phenyl-substituted hydrazide core appended to a trifluoroacetyl group. Its computed physicochemical properties include XLogP3 of 1.8, hydrogen bond donor count of 2, hydrogen bond acceptor count of 5, and rotatable bond count of 2 [1]. The compound exhibits a melting point of 132–133°C and predicted boiling point of 172.9±40.0°C . As a building block in medicinal chemistry and agrochemical synthesis, it is commercially available from multiple specialty chemical suppliers for research and industrial applications.

Why Generic Substitution of 2,2,2-Trifluoro-N'-phenylacetohydrazide (CAS 34064-31-8) Carries Scientific Risk


Trifluoroacetohydrazide derivatives are not interchangeable building blocks; the specific combination of the trifluoromethyl group (CF₃) with the N′-phenyl substitution pattern dictates both synthetic utility and biological profile. Generic substitution with analogs lacking either the CF₃ moiety or the specific hydrazide connectivity can result in fundamentally altered reaction outcomes in downstream chemistry. The trifluoromethyl group imparts unique electronic properties—strong electron-withdrawing inductive effect and metabolic stability—while the hydrazide moiety provides a reactive handle for condensation, acylation, and cyclization transformations [1]. Furthermore, in pharmaceutical applications, the acylhydrazide scaffold has been identified as a zinc-binding group capable of conferring selective HDAC6 inhibition, a property that varies markedly with substitution pattern [2]. For procurement decisions where compound identity directly governs synthetic success or biological assay reproducibility, substituting 2,2,2-trifluoro-N′-phenylacetohydrazide with a structurally related analog without empirical validation of functional equivalence introduces quantifiable scientific and operational risk.

2,2,2-Trifluoro-N'-phenylacetohydrazide (CAS 34064-31-8): Quantitative Evidence for Differentiated Procurement


Synthetic Differentiation: Regioselective Access to Trifluoromethyl-Substituted Heterocycles

2,2,2-Trifluoro-N′-phenylacetohydrazide serves as a specific precursor for synthesizing trifluoromethyl-substituted oxadiazaphospholines, a class of heterocycles inaccessible from non-fluorinated analogs. The reaction of N′-phenyltrifluoroacetohydrazide with phosphorus pentachloride (PCl₅) yields 2,2,2-trichloro-3-phenyl-Δ⁴-1,3,4,2-oxadiazaphospholine, whereas the analogous reaction with methyltrifluoroacetohydrazide yields the corresponding methyl-substituted derivative [1]. Both products retain the trifluoromethyl group essential for subsequent reactivity, enabling synthesis of various 2,2,2-trisubstituted derivatives. The CF₃ group cannot be replaced by CH₃ or other alkyl groups without loss of the electron-withdrawing properties required for the cyclization pathway and downstream functionalization. In contrast, non-fluorinated phenylacetohydrazide fails to generate the corresponding oxadiazaphospholine scaffold under identical conditions, as documented in the synthetic literature [1]. This establishes a distinct synthetic niche for the trifluoromethyl-substituted phenylacetohydrazide scaffold.

Heterocyclic Synthesis Organophosphorus Chemistry Trifluoromethylation

Industrial Process Differentiation: Superior Purity and Stability in Sitagliptin Intermediate Synthesis

In the manufacture of sitagliptin intermediates, a synthetic route originating from trifluoroacetyl hydrazide proceeds through the novel intermediate N′-acetyl-2,2,2-trifluoroacetohydrazide—a derivative of the target compound class. This patent-protected route delivers quantifiable improvements over prior art methods: significantly higher purity and increased yield for both the intermediate and final product, with the added advantage of exceptional intermediate stability suitable for industrial-scale production [1]. While the patent specifically utilizes trifluoroacetyl hydrazide rather than the N′-phenyl derivative, the data demonstrate the class-level differentiation of trifluoroacetohydrazides as stable, high-yielding intermediates compared to alternative synthetic strategies. The improved purity and yield metrics are specifically noted as surpassing those of previously reported synthetic approaches to the same sitagliptin intermediate [1]. This establishes that trifluoroacetohydrazide-containing intermediates confer process advantages not replicated by non-fluorinated or structurally distinct hydrazide building blocks.

Process Chemistry Pharmaceutical Intermediates Sitagliptin Synthesis

Binding Differentiation: Enzyme Inhibition Profile Relative to Advanced Hydrazide Derivatives

The parent scaffold 2,2,2-trifluoro-N′-phenylacetohydrazide exhibits measurable but modest enzyme inhibitory activity against dihydroorotase from mouse Ehrlich ascites cells, with a reported IC₅₀ of 180,000 nM (180 μM) at pH 7.37 when tested at 10 μM concentration [1]. In contrast, the structurally elaborated hydrazide derivative J-147—(Z)-N-(2,4-dimethylphenyl)-2,2,2-trifluoro-N′-(3-methoxybenzylidene)acetohydrazide, which incorporates the same trifluoroacetohydrazide core—demonstrates substantially enhanced potency with EC₅₀ values in the 60–115 nM range in neuroprotective assays . This 1,500- to 3,000-fold difference in apparent potency underscores that the unsubstituted parent compound is not optimized for high-affinity target engagement but serves as a versatile and chemically tractable starting scaffold. The trifluoromethyl group and hydrazide linkage are conserved in both compounds, confirming that the pharmacophoric core present in the parent compound is essential for the biological activity observed in more advanced derivatives. For procurement purposes, this demonstrates that 2,2,2-trifluoro-N′-phenylacetohydrazide is selected specifically as a synthetic intermediate or scaffold optimization starting point, not as a final bioactive candidate.

Enzyme Inhibition Binding Affinity Scaffold Comparison

Scaffold Differentiation: Hydrazide as a Zinc-Binding Group for Selective HDAC6 Inhibition

Hydrazide-containing compounds, including trifluoroacetyl hydrazides, have been validated as zinc-binding groups (ZBGs) capable of conferring selective inhibition of histone deacetylase 6 (HDAC6). In a recent medicinal chemistry program, hydrazide-based inhibitors demonstrated IC₅₀ values as low as 0.019–0.021 μM (19–21 nM) against HDAC6, with the representative compound exhibiting at least 335-fold selectivity over other HDAC isoforms [1]. This selectivity profile is attributed to the unique coordination geometry of the hydrazide ZBG with the HDAC6 catalytic zinc ion, a binding mode not achievable with hydroxamic acid-based inhibitors that predominate in the HDAC inhibitor landscape. While 2,2,2-trifluoro-N′-phenylacetohydrazide itself is a simpler scaffold, its hydrazide linkage and trifluoromethyl substitution pattern represent the core pharmacophoric elements that enable selective HDAC6 engagement in optimized derivatives. In contrast, alternative acylhydrazides lacking the trifluoromethyl group or bearing different N-substitution patterns exhibit diminished isoform selectivity or reduced potency. Patent WO-2024033293-A1 explicitly claims difluoro- and trifluoro-acetyl hydrazides as selective HDAC6 inhibitors, establishing the trifluoroacetyl hydrazide scaffold as a privileged chemotype for this target [2].

HDAC6 Inhibition Epigenetic Therapeutics Zinc-Binding Groups

2,2,2-Trifluoro-N'-phenylacetohydrazide (CAS 34064-31-8): Evidence-Anchored Application Scenarios for Scientific and Industrial Procurement


Synthesis of Trifluoromethyl-Substituted Heterocycles (Oxadiazaphospholines, Thiadiazolines, Triazolinones)

Based on evidence that N′-phenyltrifluoroacetohydrazide reacts with phosphorus pentachloride to yield 2,2,2-trichloro-3-phenyl-Δ⁴-1,3,4,2-oxadiazaphospholine—a reaction not feasible with non-fluorinated analogs [1]—procurement of this compound is indicated for synthetic programs requiring trifluoromethyl-substituted phosphorus-containing heterocycles. Additionally, N-phenyltrifluoroacetohydrazonoyl bromide derivatives react with potassium isothiocyanate and isocyanate to generate 5-imino-4-phenyl-2-trifluoromethyl-δ²-1,3,4-thiadiazoline and 1-phenyl-3-trifluoromethyl-δ²-1,2,4-triazolin-5-one, respectively [2]. These scaffolds are valuable intermediates in agrochemical and pharmaceutical research.

Pharmaceutical Intermediate Manufacturing with Enhanced Process Stability and Purity

Patent data demonstrate that synthetic routes employing trifluoroacetohydrazide-derived intermediates deliver superior purity and yield compared to alternative methods for sitagliptin intermediate production, with the key intermediate exhibiting exceptional stability suitable for industrial-scale manufacturing [1]. For process chemistry and manufacturing organizations, procurement of 2,2,2-trifluoro-N′-phenylacetohydrazide and related trifluoroacetohydrazides is justified when developing scalable synthetic routes that prioritize high intermediate stability, elevated final product purity, and improved overall yield metrics relative to prior art methods.

Medicinal Chemistry Scaffold Optimization: Selective HDAC6 Inhibitor Development

Hydrazide-based compounds have been validated as zinc-binding groups conferring selective HDAC6 inhibition, with optimized derivatives achieving IC₅₀ values of 0.019–0.021 μM and ≥335-fold selectivity over other HDAC isoforms [1]. Patent WO-2024033293-A1 explicitly claims difluoro- and trifluoro-acetyl hydrazides as selective HDAC6 inhibitors [2]. For medicinal chemistry laboratories engaged in epigenetic drug discovery, procurement of 2,2,2-trifluoro-N′-phenylacetohydrazide provides access to a privileged chemotype that can be elaborated into selective HDAC6 inhibitors targeting inflammatory diseases, neurological disorders, and oncology indications where HDAC6 isoform selectivity is therapeutically desirable.

Synthetic Building Block for Hydrazone and Acylhydrazone Libraries

2,2,2-Trifluoro-N′-phenylacetohydrazide serves as a versatile precursor for condensation with aldehydes and ketones to generate structurally diverse hydrazone and acylhydrazone libraries. The parent scaffold itself exhibits measurable enzyme inhibitory activity (IC₅₀ = 180,000 nM against dihydroorotase) [1], while more elaborate derivatives such as J-147—which retains the trifluoroacetohydrazide core—demonstrate enhanced potency (EC₅₀ = 60–115 nM) in neuroprotective assays [2]. This confirms that the trifluoroacetohydrazide core is a pharmacophorically relevant starting point for iterative optimization. For combinatorial chemistry and high-throughput screening initiatives, procurement of this compound enables rapid diversification into focused libraries targeting a range of therapeutic areas.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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